molecular formula C12H8O3 B3145012 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy- CAS No. 5656-90-6

1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-

Cat. No.: B3145012
CAS No.: 5656-90-6
M. Wt: 200.19 g/mol
InChI Key: IKHBRFXMNHCNDC-UHFFFAOYSA-N
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Description

Contextual Overview of the Naphtho[1,8-cd]pyran Scaffold

The naphtho[1,8-cd]pyran scaffold is a peri-fused heterocyclic system, meaning the pyran ring is fused to the 1 and 8 positions of the naphthalene (B1677914) core. This arrangement results in a compact and planar structure that has intrigued chemists for its potential applications in materials science and medicinal chemistry. The scaffold can exist in various oxidation states and with diverse substitution patterns, leading to a rich family of related compounds.

Significance of the 1H,3H-Naphtho[1,8-cd]pyran-1-one Core in Organic Chemistry

The 1H,3H-Naphtho[1,8-cd]pyran-1-one core is of particular interest due to the presence of a lactone functionality within the pyran ring. This feature makes it a key synthon for the preparation of a variety of more complex molecules. The reactivity of the lactone ring, coupled with the aromatic nature of the naphthalene system, allows for a wide range of chemical transformations.

Structural Classification and Nomenclature of Hydroxylated Naphtho[1,8-cd]pyran-1-ones

Hydroxylated naphtho[1,8-cd]pyran-1-ones can be classified based on the position of the hydroxyl group on the fused ring system. The compound of focus, 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy- , is a fascinating case of structural chemistry. It is recognized as the cyclic hemiacetal, or lactol, tautomer of 8-formyl-1-naphthoic acid, also known as 1,8-naphthaldehydic acid. alfa-chemistry.com This ring-chain tautomerism is a crucial aspect of its chemical identity.

The equilibrium between the open-chain aldehyde-acid form and the closed-ring hydroxy-lactone form is a dynamic process influenced by factors such as solvent and temperature. In solution, both forms can coexist, though one may predominate. This tautomeric relationship is fundamental to understanding the reactivity and properties of this compound.

Ring-Chain Tautomerism
Ring-Chain Tautomerism Example
General representation of ring-chain tautomerism between a hydroxy aldehyde and a cyclic hemiacetal.

Historical Context of Naphthopyranone Synthesis and Early Derivatives

The history of naphthopyranones is intrinsically linked to the chemistry of naphthalic acid and its derivatives. The more widely studied analogue, 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, commonly known as 1,8-naphthalic anhydride (B1165640), has been a cornerstone in the development of dyes, pigments, and fluorescent brighteners. wikipedia.org This anhydride is typically synthesized through the oxidation of acenaphthene. wikipedia.org

The synthesis of the open-chain precursor to our target molecule, 1,8-naphthaldehydic acid, laid the groundwork for accessing its cyclic tautomer. Early research focused on the preparation and characterization of this aldehyde-acid, setting the stage for later investigations into its solution-state structure and the existence of the cyclic hemiacetal form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H8O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IKHBRFXMNHCNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C3C(=C1)C(OC(=O)C3=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884179
Record name 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-
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Molecular Weight

200.19 g/mol
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CAS No.

5656-90-6
Record name 3-Hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one
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Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

Application of 1D (¹H, ¹³C, DEPT 135) and 2D (HMQC, HSQC, COSY, HMBC) NMR Techniques.mdpi.comresearchgate.net

The structural elucidation of naphthopyranones is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com ¹H NMR spectra provide information on the chemical environment and connectivity of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT 135) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

For more complex structural assignments, 2D NMR techniques are employed. mdpi.comresearchgate.net Correlation Spectroscopy (COSY) is used to identify proton-proton couplings within the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded carbon and proton atoms. mdpi.com Long-range carbon-proton correlations are determined using Heteronuclear Multiple Bond Correlation (HMBC), which is crucial for piecing together the complete molecular structure. mdpi.comresearchgate.net

For instance, in the analysis of 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, a combination of these techniques allowed for the complete assignment of all ¹H and ¹³C chemical shifts. mdpi.com

¹H and ¹³C NMR Data for 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one

Atom No. δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations
1 162.7 - - - - -
3 119.5 - - - - H-5'
3a 131.2 - - - - H-4, H-5, H-9
4 127.3 8.24 d 7.3 H-5 C-3a, C-5, C-5a, C-9b
5 127.8 7.71 t 7.7 H-4, H-6 C-3a, C-6, C-9b
5a 117.8 - - - - H-4, H-5, H-6
6 134.4 8.25 d 8.2 H-5 C-5a, C-7, C-9a
7 122.1 7.85 d 7.3 H-8 C-6, C-8, C-9, C-9a
8 131.1 8.22 d 8.2 H-7, H-9 C-7, C-9, C-9a
9 135.9 8.61 d 7.3 H-8 C-3a, C-7, C-8, C-9a
9a 131.8 - - - - H-6, H-7, H-8, H-9
9b 128.5 - - - - H-4, H-5
5' 143.2 8.23 s - - C-3, C-4', C-6', C-7'
1' - - - - - -
2' 129.4 - - - - H-4', H-6'
3', 7' 133.7 7.91 d 8.8 H-4', H-6' C-1', C-2', C-5'
4', 6' 114.6 7.02 d 8.8 H-3', H-7' C-2', C-5'

Analysis of Heteronuclear Coupling Constants (e.g., ¹⁻⁴JCF, ³⁻⁴JHF).mdpi.comresearchgate.net

In cases where fluorinated analogs are studied, the analysis of heteronuclear coupling constants (J-coupling) between carbon/proton and fluorine atoms provides additional structural confirmation. mdpi.comresearchgate.net For example, in 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one, the coupling constants over one to four bonds (¹JCF, ²JCF, ³JCF, ⁴JCF) and three to four bonds (³JHF, ⁴JHF) are determined to solidify the assignment of the fluoro-substituted aromatic ring. mdpi.com

Carbon-Fluorine Coupling Constants for 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one

Coupling J (Hz)
¹J(C-1', F) 251.7
²J(C-2', F) 22.1
²J(C-7', F) 22.1
³J(C-3', F) 8.8
³J(C-6', F) 8.8

Methodologies for Full NMR Data Assignment of Novel Naphthopyranones.mdpi.comresearchgate.net

The complete assignment of NMR data for novel naphthopyranones follows a systematic approach. Initially, 1D ¹H and ¹³C spectra are acquired. The number of signals and their chemical shifts provide a preliminary assessment of the molecule's symmetry and functional groups. DEPT-135 experiments then classify the carbon signals. Subsequently, 2D correlation spectra are recorded. HSQC/HMQC establishes direct C-H connections, while COSY reveals H-H spin systems, typically identifying the aromatic protons of the naphthalene (B1677914) core and any substituents. Finally, HMBC, which shows correlations over two to three bonds, is used to connect these spin systems and link them to quaternary carbons and the lactone carbonyl group, ultimately leading to the full and unambiguous structural assignment. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Structure Support.mdpi.comresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

In the case of naphthopyranones, the most characteristic absorption in the IR spectrum is the strong stretching vibration (ν) of the carbonyl group (C=O) in the lactone ring, which typically appears in the range of 1726-1747 cm⁻¹. mdpi.com The stretching vibrations of the aromatic C-H bonds are observed above 3000 cm⁻¹, while the aromatic C=C stretching bands are found in the 1500-1630 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds. For example, the C=C stretching vibrations are often strong in the Raman spectrum. mdpi.com

Vibrational Spectroscopy Data for 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H stretch 3058 3067
-OCH₃ stretch 2838 -
Carbonyl (C=O) stretch 1726 1728
C=C stretch 1626 1627
Aromatic C=C stretch 1605, 1513 1604, 1583, 1509

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthopyranone core gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. For naphthopyranone derivatives, one would expect to observe π → π* transitions, which are characteristic of conjugated systems.

Mass Spectrometry (HR-EI-MS, GC-MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of complex mixtures and the identification of individual components.

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For naphthopyranones, fragmentation would likely involve the loss of CO and CO₂ from the lactone ring, as well as fragmentation of any substituent groups. Elucidating these fragmentation pathways provides further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

A notable example is the crystal structure of 6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione, also known as 4-Nitro-1,8-naphthalic anhydride (B1165640). The presence of the nitro group introduces significant electronic and steric effects that modulate the crystal packing and molecular geometry. The crystallographic data for this derivative, available through the Crystallography Open Database (COD), reveals detailed information about its solid-state conformation. nih.gov

The determination of the crystal structure of such derivatives involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This analysis yields precise measurements of unit cell dimensions, the symmetry of the crystal lattice (space group), and intramolecular details such as bond lengths and angles.

The solid-state structure of these derivatives is crucial for understanding structure-property relationships. For instance, the planarity of the naphthopyranone ring system, the orientation of substituent groups, and the nature of intermolecular forces like hydrogen bonding and π-π stacking can all be elucidated. This information is vital for the rational design of new materials with specific optical, electronic, or medicinal properties.

Below is a table summarizing the crystallographic data for a representative derivative, 6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione. This data provides a quantitative description of its solid-state structure.

Interactive Data Table of Crystallographic Parameters for 6-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions
a (Å)13.978(3)
b (Å)12.784(3)
c (Å)5.343(1)
α (°)90
β (°)90
γ (°)90
Volume (ų) 954.9(4)
Z (molecules per unit cell) 4

This crystallographic information serves as a critical reference point for computational modeling and for correlating the solid-state architecture of these compounds with their observed macroscopic properties.

Chemical Reactivity and Transformation Pathways of 1h,3h Naphtho 1,8 Cd Pyran 1 One, 3 Hydroxy

Reactions at the 3-Hydroxy Position and Adjacent Carbonyl Group

The hemiacetal moiety, characterized by the hydroxyl group at the 3-position, is a key center of reactivity. This group is in equilibrium with the open-chain aldehyde-acid form, influencing its chemical transformations.

The 3-hydroxy group, being an alcohol, is expected to undergo typical acylation and alkylation reactions to form esters and ethers, respectively.

Esterification: In the presence of an acid catalyst or through the use of more reactive acylating agents like acid chlorides or anhydrides, the 3-hydroxy group can be esterified. This reaction would yield the corresponding 3-acyloxy-1H,3H-naphtho[1,8-cd]pyran-1-one. The reaction is a standard nucleophilic acyl substitution where the hydroxyl oxygen of the naphthopyranone attacks the electrophilic carbonyl carbon of the acylating agent.

Etherification: Alkylation of the 3-hydroxy group to form an ether (3-alkoxy-1H,3H-naphtho[1,8-cd]pyran-1-one) can also be envisioned. Standard ether synthesis conditions, such as the Williamson ether synthesis involving deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, would likely be applicable.

Reaction TypeReagentsExpected Product
EsterificationAcyl chloride, Pyridine3-Acyloxy-1H,3H-naphtho[1,8-cd]pyran-1-one
EtherificationNaH, Alkyl halide3-Alkoxy-1H,3H-naphtho[1,8-cd]pyran-1-one

This table represents expected reactions based on general principles of organic chemistry, as direct experimental data for the target compound is scarce.

The oxidation state of the carbon at the 3-position can be altered through redox reactions, leading to either the corresponding dione (B5365651) or a diol.

Oxidation: The hemiacetal group is susceptible to oxidation. Treatment with a suitable oxidizing agent, such as chromic acid (Jones reagent), would likely oxidize the 3-hydroxy group to a carbonyl, resulting in the formation of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione. This transformation is a common reaction for secondary alcohols and hemiacetals. researchgate.net

Reduction: The lactone's carbonyl group and the hemiacetal can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester (lactone) functionality. quimicaorganica.orgyoutube.com This would lead to the opening of the pyran ring and reduction of both the ester and the latent aldehyde (from the hemiacetal) to primary alcohols, ultimately yielding a diol derivative of 1,8-disubstituted naphthalene (B1677914). The use of milder reducing agents might allow for more selective transformations.

Reaction TypeReagentExpected Product
OxidationCrO3, H2SO4 (Jones Reagent)1H,3H-Naphtho[1,8-cd]pyran-1,3-dione
ReductionLiAlH41,8-bis(hydroxymethyl)naphthalene derivative

This table illustrates probable redox transformations based on the chemistry of hemiacetals and lactones.

Electrophilic and Nucleophilic Reactions on the Naphthalene Moiety

The aromatic naphthalene core of the molecule can undergo substitution reactions, although the reactivity is influenced by the attached pyranone ring.

Electrophilic Aromatic Substitution: The pyranone ring, containing two electron-withdrawing carbonyl groups (one explicit and one latent in the hemiacetal), is expected to deactivate the naphthalene system towards electrophilic attack. wikipedia.orgwikipedia.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely require harsh conditions. The directing effect of the pyranone ring would favor substitution on the benzene (B151609) ring that is not fused to the pyran moiety.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the pyranone ring could render the naphthalene system susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the aromatic rings. byjus.comorganic-chemistry.orgchembam.com For instance, a nitro-substituted derivative of the naphthopyranone could potentially undergo substitution of the nitro group by a strong nucleophile.

Cycloaddition and Rearrangement Reactions

While specific cycloaddition and rearrangement reactions for 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy- are not documented, the broader class of naphthopyrans is known to participate in such transformations. For example, some naphthopyran derivatives can be synthesized via rearrangement reactions of propargyl alcohols and naphthols. rsc.orgrsc.org It is conceivable that under certain conditions, such as thermal or catalytic activation, the naphthopyranone scaffold could undergo skeletal rearrangements or participate in cycloaddition reactions, potentially involving the dienyl portion of the naphthalene system. acs.orglibretexts.org

Photo-induced Transformations and Photochromic Properties of the Naphthopyranone Scaffold

Many naphthopyran derivatives are well-known for their photochromic properties. ekb.egnih.govrsc.org This phenomenon involves a reversible transformation between a colorless, closed form (the naphthopyran) and a colored, open form upon exposure to UV light. semanticscholar.org The open form is a highly conjugated merocyanine-type structure.

The fundamental process involves the photochemical cleavage of the C-O bond in the pyran ring. nih.govresearchgate.net For the naphthopyranone scaffold, irradiation with UV light could potentially induce a similar ring-opening reaction. The presence of the carbonyl and hydroxyl groups would influence the electronic properties and stability of both the closed and open forms, thereby affecting the color of the photogenerated species and the kinetics of the thermal reversion to the colorless state. While linear naphthopyrans are often not photochromic, the introduction of certain substituents can enable this behavior. rsc.org

PropertyDescription
PhotochromismPotential for reversible color change upon UV irradiation.
MechanismLikely involves a 6π electrocyclic ring-opening of the pyran ring to form a colored, open-chain isomer. nih.gov
Influencing FactorsThe hydroxyl and carbonyl groups would affect the absorption spectra and stability of the closed and open forms.

This table summarizes the potential photochromic behavior based on the general properties of the naphthopyran class.

Structure Activity Relationship Sar and Mechanistic Insights of Naphthopyranone Derivatives

Impact of Substituents on Molecular Interactions and Biological Recognition

The introduction of various substituents to the core naphthopyranone structure significantly modulates its physicochemical properties, which in turn affects its molecular interactions and recognition by biological systems. The type and position of a substituent can alter the molecule's electronic structure, geometry, and potential for non-covalent interactions. nih.gov

Substituents influence the electronic landscape of the parent compound primarily through inductive and resonance effects. For instance, electron-donating groups (e.g., -OH, -OCH₃) can increase the electron density of the aromatic system, while electron-withdrawing groups (e.g., -Br, -NO₂) decrease it. nih.gov These electronic shifts are crucial for interactions such as aromatic stacking, where the electron-rich π-face of one molecule interacts with the electron-poor π-face of another. ed.ac.uk

The role of a substituent also depends on its position. For example, in the related 1,4-naphthoquinone system, substitution on the quinoid ring has a more pronounced effect on bond localization compared to substitution on the aromatic ring. nih.gov These subtle changes dictate how the molecule presents itself for interaction with a target, forming the basis of its biological recognition. Computational studies on related compounds like naphthoic acid derivatives have shown that substituents can alter bond lengths and angles, directly impacting the molecule's reactivity and potential for biological activity. researchgate.net

Table 1: Effect of Substituent Type on Molecular Properties

Substituent Type Example Primary Effect Consequence for Molecular Interaction
Electron-Donating -OH, -OCH₃ Increases π-electron density Modulates stacking interactions, potential H-bond donor
Electron-Withdrawing -Br, -NO₂ Decreases π-electron density Alters electrostatic potential, influences reactivity
Halogens -Cl, -Br Inductive withdrawal, weak resonance donation Can form halogen bonds, alters lipophilicity

Investigation of Structure-Spectroscopic Property Relationships, e.g., Photochromism

Naphthopyran derivatives are well-known for their photochromic properties, the ability to undergo a reversible color change upon exposure to light. nih.gov This phenomenon is highly dependent on the molecular structure, and understanding the structure-spectroscopic property relationship is key to designing advanced photoresponsive materials. nih.gov

Photochromism in naphthopyrans involves the light-induced cleavage of the C(sp³)–O bond in the pyran ring, leading to the formation of colored, open-ring isomers (photomerocyanines). The structure of these colored isomers, often referred to as transoid-cis (TC) and transoid-trans (TT), and the kinetics of their reversion to the colorless closed form are heavily influenced by substituents. mdpi.com

Key structural factors influencing photochromic properties include:

Electronic Effects : Substituents that stabilize the open, colored form lead to a slower thermal fading (decoloration) rate. For instance, electron-donating groups can enhance the stability of the zwitterionic character of the open form, shifting the absorption maximum to longer wavelengths (a bathochromic shift).

Steric Effects : Bulky substituents at the 3-position of the pyran ring can influence the rate of ring-opening and ring-closing, thereby affecting both coloring and fading speeds. nih.gov

Positional Effects : The placement of substituents on the naphthyl portion of the molecule can fine-tune the photochromic response. A methoxy group at position 10 has been shown to significantly reduce the formation of unwanted, long-lived colored isomers by altering the excited-state potential energy landscape and favoring an isomerization pathway that efficiently repopulates the colorless ground state. mdpi.com

Researchers have demonstrated that modifying the ring-size of an alkylenedioxy moiety on the naphthopyran can control the thermal decoloration speed, enabling the creation of yellow, red, and blue photochromic compounds with similar fading characteristics, a crucial factor for applications like photochromic lenses. nih.gov

Table 2: Influence of Substituents on Photochromic Properties of Naphthopyran Derivatives

Substituent/Modification Position Observed Effect on Photochromism Reference
Methoxy group (-OCH₃) 10 Reduces formation of long-lived colored isomers; shortens excited-state lifetime. mdpi.com
Alkylenedioxy moiety Varies Increasing ring size accelerates thermal fading speed. nih.gov
Naphthalen-1-yl, [1,1'-biphenyl]-4-yl 3,3 Exhibits good photochromism; electronic and steric effects analyzed. nih.gov

Exploration of Binding Affinity and Specificity in Biological Systems (e.g., with proteins, nucleic acids)

The interaction of small molecules like 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one with biological targets such as proteins and nucleic acids is fundamental to many of their potential applications. Binding affinity (the strength of the interaction) and specificity (the preference for a particular target) are governed by the molecule's structural and chemical features.

Protein-nucleic acid interactions are central to numerous cellular functions, and small molecules that can modulate these interactions are of significant interest. nih.gov The binding of naphthopyranone derivatives to these macromolecules is driven by a combination of non-covalent forces:

Hydrogen Bonds : The hydroxyl group on the pyranone scaffold is a key site for forming hydrogen bonds with amino acid residues in a protein's binding pocket or with the phosphate backbone or bases of nucleic acids.

Hydrophobic Interactions : The planar, aromatic naphthyl ring system can engage in hydrophobic interactions, burying itself in non-polar pockets of a protein or intercalating between the base pairs of DNA.

Electrostatic Interactions : The distribution of charge across the molecule, influenced by its substituents, dictates electrostatic complementarity with the target site.

Mutations in proteins or nucleic acids can alter these binding affinities, which can lead to disease. nih.gov Therefore, understanding how a small molecule binds is crucial. While specific binding data for 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one is not extensively detailed in the literature, the principles can be inferred from related structures. For instance, the ability to form stable complexes with targets is a prerequisite for biological activity, and the specific orientation and conformation adopted upon binding determine the functional outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. brieflands.com These models provide a mathematical framework to predict the activity of new molecules, thereby streamlining the discovery process. mdpi.com For naphthopyranone derivatives, QSAR studies are invaluable for understanding the structural requirements for a desired biological effect.

A typical QSAR study involves several key steps:

Data Set Compilation : A series of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can be categorized as:

Electronic : Descriptors like HOMO/LUMO energies and atomic charges.

Steric : Molecular weight, volume, and surface area.

Lipophilic : Partition coefficients like CLogP.

Topological : Descriptors describing molecular connectivity and shape. researchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the biological activity. brieflands.com

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its robustness and reliability. mdpi.comnih.gov

For example, a QSAR study on naphthoquinone derivatives identified key descriptors for their inhibitory activity, and an ANN model was found to have superior predictive power compared to a traditional MLR model. brieflands.com Similarly, 3D-QSAR models, which consider the three-dimensional properties of molecules, have been used to identify important pharmacophoric features and optimal distances between them for high activity in benzopyran derivatives. nih.gov For the 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one series, a QSAR model would aim to quantify how substituents at different positions impact its activity, providing a predictive tool for designing more potent and specific derivatives.

Table 3: Common Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptor Property Represented
Electronic HOMO Energy, LUMO Energy Electron-donating/accepting ability, reactivity
Lipophilic CLogP Hydrophobicity, membrane permeability
Steric Molecular Weight (MW), Molar Refractivity (CMR) Size, bulk, polarizability

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the atomic level.

Detailed quantum chemical studies on related naphthalic anhydride (B1165640) and naphthalimide derivatives have utilized DFT with functionals like B3LYP and ab initio methods such as MP2 and Hartree-Fock, often with basis sets like 6-31G(d,p), to optimize molecular geometry and calculate harmonic vibrational frequencies. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability and preferred three-dimensional structure.

Furthermore, these computational approaches are instrumental in determining key electronic descriptors that govern reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other quantum chemical parameters derived from these calculations offer a more nuanced view of reactivity:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released upon gaining an electron.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the propensity to act as an electrophile.

Computational studies on substituted naphthoic acids have demonstrated how these parameters can be used to assess and compare the chemical reactivity of a series of related compounds. ajpchem.org

Table 1: Representative Quantum Chemical Reactivity Descriptors (Note: The following data is illustrative of typical values obtained for related aromatic compounds and not specific experimental or calculated values for 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-)

ParameterDefinitionSignificance in Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbitalRelated to the ability to donate electrons (nucleophilicity)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelated to the ability to accept electrons (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical stability and reactivity
Chemical Hardness (η)(I - A) / 2Resistance to deformation of electron cloud
Electronegativity (χ)(I + A) / 2Tendency to attract electrons

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, gas-phase models, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior in a more realistic environment, such as in solution. MD simulations track the movements of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions.

For a molecule like 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-, MD simulations can reveal:

Conformational Preferences: Although the core naphthopyranone ring system is relatively rigid, the hydroxyl group can exhibit rotational freedom. MD simulations can explore the preferred orientations of this group and the energetic barriers between different conformations.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the solute's conformation and dynamics. Hydrogen bonding between the hydroxyl group and protic solvents, for instance, can be studied in detail.

Intermolecular Interactions: MD simulations are invaluable for studying how molecules of 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy- interact with each other or with other molecules. This is crucial for understanding phenomena such as crystal packing, self-assembly, and interactions with biological macromolecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are often difficult to observe experimentally. For derivatives of 1,8-naphthalic anhydride, computational methods have been successfully applied to understand reaction mechanisms.

A notable example is the ab initio study of the cyclization of naphthalene-1,8-dicarboxylic acid to form naphthalene-1,8-dicarboxylic anhydride, a process closely related to the potential synthesis or hydrolysis of 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-. rsc.org This study computationally mapped out a possible reaction pathway, identifying a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom for nucleophilic attack on a carbonyl carbon. rsc.org The subsequent dehydration step to form the anhydride was also modeled. rsc.org

Such computational investigations provide a step-by-step molecular movie of the reaction, allowing for the calculation of activation energies and reaction energies, which are critical for understanding reaction kinetics and thermodynamics.

In Silico Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods are increasingly used for the in silico prediction of spectroscopic data, which can aid in structure elucidation and the interpretation of experimental spectra. For complex organic molecules, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized using a suitable quantum chemical method (e.g., DFT).

NMR Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Studies on derivatives of 1H,3H-naphtho-[1,8-c,d]-pyran-1-one have demonstrated that ab initio quantum chemistry calculations can provide predicted ¹H and ¹³C NMR chemical shifts that are in close agreement with experimental assignments. This computational validation strengthens the confidence in the structural assignment made from experimental NMR data.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Naphthopyran Derivative (Note: This table is a representative example based on findings for related structures and does not show data for 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-)

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C-1163.5164.2-0.7
C-3118.9119.5-0.6
C-4135.1135.8-0.7
C-5128.3128.9-0.6

This synergy between computational prediction and experimental validation is a powerful aspect of modern chemical research, enabling more accurate and efficient structural characterization.

Academic Research Applications of 1h,3h Naphtho 1,8 Cd Pyran 1 One, 3 Hydroxy and Its Derivatives

Utilization as Precursors in Complex Organic Synthesis

The 1,8-naphthalic anhydride (B1165640) framework, including its 3-hydroxy derivative, serves as a crucial starting material for the synthesis of a wide array of more complex organic molecules, particularly naphthalimides. The anhydride group is readily reactive with primary amines, allowing for the introduction of diverse functionalities at the imide nitrogen. This straightforward reaction provides a modular approach to novel compounds with tailored properties.

The synthesis of 3-hydroxy-1,8-naphthalic anhydride itself can be achieved from 5-amino-1H,3H-benzo[de]isochroman-1,3-dione. chemicalbook.com This precursor can then be further functionalized. For instance, various substituted 1,8-naphthalimides are synthesized by reacting the corresponding 1,8-naphthalic anhydrides with amines. nih.gov This reaction is a common strategy for creating a large library of derivatives. The introduction of different substituents on the naphthalimide ring, such as amino or nitro groups at the 3- or 4-positions, further expands the chemical space accessible from this precursor. nih.gov

A general protocol for the synthesis of more complex derivatives, such as 3,4-dihalogen substituted 1,8-naphthalimides, starts from the readily available and inexpensive 1,8-naphthalic anhydride. mdpi.com These halogenated derivatives are valuable intermediates for further modifications through nucleophilic aromatic substitution or cross-coupling reactions. mdpi.com The ability to introduce a variety of substituents onto the naphthalimide core makes 3-hydroxy-1,8-naphthalic anhydride a versatile building block in the design and synthesis of complex organic structures for diverse applications.

Development of Fluorescent Probes and Labels for Biological Research

The inherent fluorescence of the 1,8-naphthalimide core makes it an excellent platform for the development of fluorescent probes and labels for biological research. The photophysical properties of these molecules, such as their absorption and emission wavelengths, are highly sensitive to the nature and position of substituents on the aromatic ring. royalsocietypublishing.orgresearchgate.net The introduction of an electron-donating group, such as a hydroxyl group at the 3-position, can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning its fluorescent properties. rsc.org

Derivatives of 1,8-naphthalic anhydride are widely used to create fluorescent probes for detecting various analytes, including metal ions and biomolecules. ekb.eg For example, a fluorescent probe for the detection of copper ions was synthesized using 4-bromo-1,8-naphthalic anhydride as a starting material. nih.gov The fundamental strategy involves modifying the 1,8-naphthalimide scaffold with a receptor unit that selectively interacts with the target analyte, leading to a detectable change in the fluorescence signal. The optical properties of 1,8-naphthalimides are particularly sensitive to the addition of substituents, with the introduction of amines to the 1,8-naphthalic anhydride core being a widely explored method for creating probes whose fluorescence is altered by protonation. royalsocietypublishing.org

The versatility of the 1,8-naphthalimide structure allows for the design of both "turn-off" and "turn-on" fluorescent probes. Furthermore, their high fluorescence quantum yields and photostability make them suitable for use as fluorescent markers in biological imaging. ekb.eg

Investigation of Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase Inhibition)

Derivatives of the 1,8-naphthalimide scaffold have emerged as promising candidates for the inhibition of various enzymes, playing a crucial role in the investigation of enzyme mechanisms and the development of potential therapeutic agents. While research on the direct inhibition of thymidylate synthase by 3-hydroxy-1,8-naphthalic anhydride derivatives is specific, the broader class of naphthalimides has shown significant activity against other enzymes.

For instance, certain 1,8-naphthalimide derivatives have been identified as potent inhibitors of the human demethylase FTO (fat mass and obesity-associated protein). nih.gov In one study, derivatives were synthesized and their inhibitory effects on FTO were evaluated. nih.gov Two compounds, in particular, demonstrated significant inhibition of FTO demethylation, with IC50 values in the low micromolar range. nih.gov

CompoundTarget EnzymeIC50 (µM)
Naphthalimide Derivative 1FTO Demethylase5.7
Naphthalimide Derivative 7FTO Demethylase4.5

This table presents the half-maximal inhibitory concentration (IC50) values of two 1,8-naphthalimide derivatives against the FTO demethylase enzyme. nih.gov

Computer simulation studies have suggested that these naphthalimide derivatives bind to the FTO's structural domain II binding pocket through hydrophobic and hydrogen bonding interactions. nih.gov Although not directly targeting thymidylate synthase, this research highlights the potential of the naphthalimide core to be adapted for the inhibition of a variety of enzymes. The planar nature of the aromatic core suggests a potential mechanism of action through intercalation between DNA base pairs, which can induce DNA damage. nih.gov The investigation of phthalein derivatives as inhibitors of thymidylate synthase from various sources, which bind to an allosteric site, suggests that non-classical inhibitors can be developed for this enzyme. nih.gov

Applications in Materials Science Research (e.g., Photochromic Materials, Fluorescent Dyes for OLEDs)

The unique photophysical properties of 1,8-naphthalimide derivatives make them highly valuable in the field of materials science, particularly in the development of photochromic materials and as fluorescent dyes for Organic Light-Emitting Diodes (OLEDs).

Photochromic Materials

Photochromic materials can reversibly change their color upon exposure to light. A diarylethene molecule incorporating a 1,8-naphthalic anhydride unit as an electron-withdrawing bridge has been synthesized and shown to exhibit reversible fluorescence switching upon photo-isomerization. rsc.org This "push-pull" molecular design, featuring electron-donating side chains and an electron-accepting core, also resulted in significant solvatochromism, with a red shift of the fluorescence maximum by over 150 nm due to intramolecular charge transfer. rsc.org

Fluorescent Dyes for OLEDs

1,8-naphthalimide derivatives are extensively researched as emissive materials in OLEDs due to their high fluorescence quantum yields, good thermal stability, and tunable emission colors. researchgate.netscispace.combohrium.com By substituting the 4-position of the 1,8-naphthalimide with electron-donating groups, the emission wavelength can be tuned from blue to red. scispace.com

Several novel naphthalimide derivatives have been synthesized and utilized as non-doping emissive materials in the fabrication of electroluminescent devices. For example, a derivative, NP-RED3, exhibited a red emission peak at 620 nm with a maximum brightness of 15.5 cd/m² and a maximum current density of 2.9 mA/cm². scispace.com The introduction of a hydroxyl group at the 3-position can further modify the electronic properties and, consequently, the electroluminescent performance of these materials. The development of bipolar organic derivatives containing a naphthalimide core as the electron acceptor and other moieties as electron donors has shown promise for use as emitting layer materials in OLEDs. mdpi.com

DerivativeEmission ColorKey Feature
Diarylethene with 1,8-naphthalic anhydrideVaries with solventPhotochromic and solvatochromic
NP-RED3Red (620 nm)Non-doping emissive material for OLEDs

This table highlights examples of 1,8-naphthalic anhydride derivatives and their applications in materials science. rsc.orgscispace.com

Role in Studying Secondary Metabolism in Biological Systems (e.g., Lichen Mycobionts)

Naphthopyranones, the structural class to which 1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy- belongs, are a group of secondary metabolites found in a variety of organisms, including fungi, bacteria, and lichens. rsc.orgresearchgate.net The study of these naturally occurring compounds provides valuable insights into the biosynthetic pathways and metabolic capabilities of these organisms.

Fungi, in particular, are known to produce a wide diversity of secondary metabolites with interesting biological activities. nih.gov The biosynthesis of naphthopyranones generally proceeds from acyl CoA precursors through the action of polyketide synthases (PKSs). researchgate.net The discovery of a conserved biosynthetic pathway for naphthalenone compounds in distant fungal lineages, including those found in lichens, was achieved through a combination of phylogenetic dereplication and comparative genomics. nih.gov

Bioactive naphtho-α-pyranones have been isolated from endophytic fungi. researchgate.netmdpi.com For example, a monomeric naphtho-α-pyranone and its 6,6'-homodimer were isolated from fungi of the genus Polyphilus. researchgate.net The dimeric structure was found to be crucial for its biological activity, exhibiting potent cytotoxic and antimicrobial effects. researchgate.net The study of these compounds and their biosynthetic pathways in lichen mycobionts and other fungi contributes to our understanding of the chemical ecology of these organisms and can lead to the discovery of new bioactive molecules.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 3-hydroxy-1,8-naphthalic anhydride (B1165640), the dehydrated form of the title compound, often relies on multi-step procedures that may involve harsh reaction conditions. Future research will likely focus on the development of more sustainable and efficient synthetic routes. Green chemistry principles are expected to play a pivotal role in shaping these new methodologies.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, including biocatalysts and organocatalysts, could lead to milder reaction conditions, reduced waste, and higher atom economy.

Renewable Feedstocks: Investigating pathways from bio-based starting materials would significantly enhance the sustainability profile of this compound.

Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability.

Synthetic ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild conditions, reduced environmental impact.Identification and engineering of enzymes for key transformation steps.
OrganocatalysisAvoidance of toxic heavy metals, mild reaction conditions.Design of efficient organocatalysts for the core naphthopyranone synthesis.
Flow ChemistryImproved safety, scalability, and process control.Optimization of reaction conditions in continuous flow reactors.

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

While the conversion of 3-hydroxy-1,8-naphthalic anhydride to naphthalimides is a well-established and widely utilized transformation, there remains a vast, unexplored landscape of its chemical reactivity. Future investigations will likely delve into novel transformation pathways to access a broader range of functionalized derivatives.

Emerging research directions may include:

Photochemical Reactions: The conjugated π-system of the naphthopyranone core suggests a rich potential for photochemical transformations, which could lead to the synthesis of unique molecular architectures.

Asymmetric Catalysis: The development of enantioselective reactions involving the prochiral faces of the molecule could open doors to the synthesis of chiral probes and materials.

Novel Cycloaddition Reactions: Exploring the participation of the naphthopyranone scaffold in various cycloaddition reactions could yield complex polycyclic structures with interesting properties.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis and functionalization of 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one and its derivatives often involve multiple steps and the formation of transient intermediates. The application of advanced in situ spectroscopic techniques can provide invaluable real-time insights into these processes, facilitating optimization and a deeper mechanistic understanding.

Techniques that are expected to be increasingly employed include:

Operando FTIR and Raman Spectroscopy: These techniques can monitor the formation and consumption of reactants, intermediates, and products in real-time, providing kinetic and mechanistic data.

In Situ NMR Spectroscopy: This powerful tool can offer detailed structural information about species present in the reaction mixture without the need for isolation.

Real-time Fluorescence Spectroscopy: For reactions involving the formation of fluorescent naphthalimide derivatives, this technique can be used to monitor reaction progress and kinetics. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique properties of derivatives of 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one make them ideal candidates for interdisciplinary research. The convergence of organic synthesis with chemical biology and materials science is expected to unlock a host of new applications.

Chemical Biology: The development of sophisticated fluorescent probes for imaging and sensing of biological analytes and processes will continue to be a major research thrust. researchgate.net

Materials Science: The incorporation of the naphthopyranone scaffold into polymers and other materials can lead to the development of advanced functional materials with tailored optical and electronic properties. researchgate.net Naphthalimide derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent brightening agents. rsc.org

Research AreaApplicationKey Properties
Chemical BiologyFluorescent probes, biosensors, cellular imaging.High quantum yield, photostability, sensitivity to microenvironment.
Materials ScienceFunctional polymers, optical materials, organic electronics.Tunable photophysical properties, thermal stability.

Design of Next-Generation Naphthopyranone-Based Research Tools and Chemical Probes

Building upon the existing knowledge of naphthalimide-based fluorophores, the future will see the design of even more sophisticated and highly specific research tools and chemical probes derived from 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one.

Anticipated advancements include:

Probes for Specific Analytes: The design of probes with tailored recognition moieties for the highly selective and sensitive detection of ions, small molecules, and biomacromolecules. mdpi.com

Ratiometric and Lifetime-Based Probes: Moving beyond simple "turn-on" or "turn-off" fluorescence responses, the development of ratiometric and fluorescence lifetime-based probes will offer more quantitative and reliable sensing capabilities.

Theranostic Probes: The integration of therapeutic and diagnostic functionalities into a single molecule could lead to the development of probes that can simultaneously image and treat diseases.

The continued exploration of the chemistry and applications of 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one holds immense promise for advancing various scientific disciplines. The development of sustainable synthetic methods, the discovery of new reactivity patterns, and the application of this versatile scaffold in interdisciplinary research will undoubtedly lead to the creation of innovative solutions for challenges in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 3-hydroxy-1H,3H-naphtho[1,8-cd]pyran-1-one?

The compound can be synthesized via rhodium-catalyzed oxidative coupling of phenolic substrates (e.g., 1-naphthols) with alkynes. The hydroxy group directs regioselective C–H bond cleavage, enabling efficient annulation to form the naphthopyran scaffold. Reaction optimization typically involves controlling temperature (80–120°C), solvent polarity (e.g., dimethylacetamide), and stoichiometric ratios of alkyne to phenolic precursor . Alternative routes include nitro-reduction of precursors like 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione using catalytic hydrogenation or metal-acid systems .

Q. How is the compound characterized using spectroscopic techniques?

1H NMR : Key protons include the hydroxy group (δ ~12–14 ppm, broad singlet) and aromatic protons (δ ~7.5–8.5 ppm). 13C NMR reveals carbonyl carbons (δ ~160–170 ppm) and fused aromatic carbons. IR spectroscopy shows strong C=O stretching (~1700 cm⁻¹) and O–H stretching (~3200 cm⁻¹). For derivatives, 2D NMR techniques (e.g., HMBC, COSY) are critical to resolve overlapping signals and assign substituent positions .

Q. What are the primary safety considerations for handling this compound?

While specific toxicity data for this compound is limited, structurally similar naphthopyrans exhibit hazards such as skin/eye irritation and acute toxicity. Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation during synthesis; in case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 3-hydroxy-naphthopyran derivatives?

Molecular docking studies (e.g., AutoDock Vina) assess interactions with target proteins. For example, derivatives with 4-methoxyphenyl substituents show binding affinities to enzymes like EGFR (docking scores: −8.93 to −11.10 kcal/mol) via hydrogen bonding with residues (e.g., MET769, ASP831). MD simulations (>100 ns) further validate stability and binding modes .

Q. What strategies resolve contradictions in spectral data for substituted derivatives?

Discrepancies in NMR assignments arise from tautomerism or substituent effects. Use heteronuclear coupling analysis (e.g., ¹JCF, ³JHF) and isotopic labeling to trace connectivity. For example, 3-[(4-methoxyphenyl)methylidene] derivatives require HMBC to confirm conjugation between the methoxy group and the pyranone ring . X-ray crystallography (e.g., CCDC data) provides definitive structural validation .

Q. What role does the hydroxy group play in modulating photophysical properties?

The 3-hydroxy group enhances intramolecular charge transfer (ICT) via hydrogen bonding with the carbonyl oxygen, red-shifting absorption/emission spectra. Substituents at the 3-position (e.g., fluorophenyl, thiophene) further tune λmax (observed range: 350–450 nm) and quantum yield (Φ = 0.2–0.6) in solvent-dependent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.